molecular formula C17H15NO5S B2642987 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 921826-49-5

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2642987
CAS No.: 921826-49-5
M. Wt: 345.37
InChI Key: NKHGVARVEKEHTL-UHFFFAOYSA-N
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Description

“7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is composed of fused benzene and furan rings .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study by Jungsook Cho et al. synthesized novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. The derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with specific substitutions enhancing neuroprotective and anti-excitotoxic effects. The study highlights the potential of these compounds for treating neurodegenerative diseases through their neuroprotective action and ROS scavenging activities (Cho et al., 2015).

Synthesis and Pharmacological Activity

Another research area focuses on the practical synthesis and pharmacological applications of related compounds. For example, T. Ikemoto et al. developed a method for synthesizing an orally active CCR5 antagonist, showcasing the synthetic utility of related benzofuran derivatives in creating potent pharmacological agents (Ikemoto et al., 2005).

Inhibitory Activities on Biological Targets

K. Ohemeng et al. synthesized 2-substituted benzofuran hydroxyamic acids, demonstrating their potent inhibitory activities against the 5-lipoxygenase enzyme. This research indicates the potential of benzofuran derivatives in developing new anti-inflammatory drugs (Ohemeng et al., 1994).

Anti-Inflammatory and Analgesic Agents

A. Abu‐Hashem et al. synthesized novel benzofuran derivatives with significant anti-inflammatory and analgesic activities. This study provides insights into the structural requirements for COX inhibition and presents these compounds as promising candidates for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antitumor Activity

Research by N. Sklarin et al. evaluated the antitumor activity of a compound closely related to "7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide", providing valuable information on its therapeutic potential against various solid tumors (Sklarin et al., 1992).

Future Directions

Given the strong biological activities of benzofuran compounds, they have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring the diverse pharmacological activities of these compounds and their potential applications as drugs .

Properties

IUPAC Name

7-methoxy-N-(4-methylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-5-3-4-11-10-15(23-16(11)14)17(19)18-12-6-8-13(9-7-12)24(2,20)21/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHGVARVEKEHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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